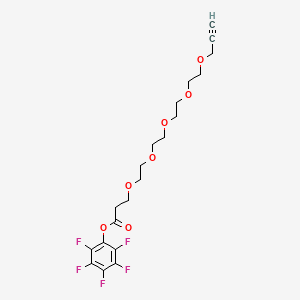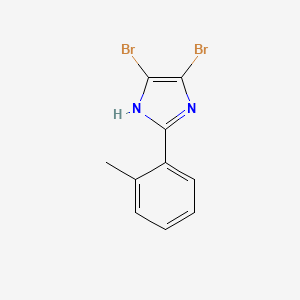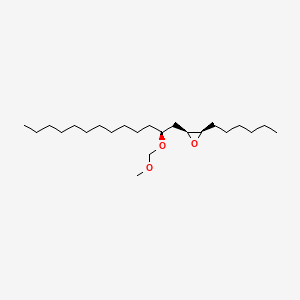
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane est un composé organique complexe caractérisé par sa stéréochimie unique et ses groupes fonctionnels. Ce composé appartient à la classe des oxiranes, qui sont des éthers cycliques à trois chaînons connus pour leur forte réactivité due à la tension du cycle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane implique généralement l'utilisation de catalyseurs chiraux pour garantir la bonne stéréochimie. Une méthode courante est l'époxydation de Sharpless, qui utilise le tétraisopropoxyde de titane et le tartrate de diéthyle comme catalyseurs chiraux en présence d'hydroperoxyde de tert-butyle. La réaction est réalisée sous des conditions de température et de pH contrôlées afin d'obtenir un rendement élevé et une énantiosélectivité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production. Les systèmes de micro-réacteurs à écoulement sont souvent utilisés pour assurer un contrôle précis des paramètres de réaction, ce qui conduit à une qualité de produit constante et à une réduction des déchets .
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane subit divers types de réactions chimiques, notamment :
Oxydation : Le cycle oxirane peut être ouvert par des agents oxydants pour former des diols.
Réduction : Les réactions de réduction peuvent convertir le cycle oxirane en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxirane, conduisant à la formation de divers produits substitués.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent l'acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les halogénures peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les diols, les alcools et divers dérivés substitués, en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
(2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction chiral dans la synthèse de molécules complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane implique sa forte réactivité due à la tension du cycle oxirane. Cette tension rend le composé très sensible à l'attaque nucléophile, conduisant à des réactions d'ouverture de cycle. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature du nucléophile ou des autres réactifs utilisés.
Applications De Recherche Scientifique
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)dodécyl)oxirane
- (2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tétradécyl)oxirane
Unicité
L'unicité de (2R,3S)-2-hexyl-3-((S)-2-(méthoxymethoxy)tridécyl)oxirane réside dans sa longueur de chaîne et ses groupes fonctionnels spécifiques, qui confèrent des propriétés physiques et chimiques distinctes. Ces propriétés le rendent particulièrement utile dans les applications nécessitant une stéréochimie et une réactivité précises.
Propriétés
Formule moléculaire |
C23H46O3 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(2R,3S)-2-hexyl-3-[(2S)-2-(methoxymethoxy)tridecyl]oxirane |
InChI |
InChI=1S/C23H46O3/c1-4-6-8-10-11-12-13-14-15-17-21(25-20-24-3)19-23-22(26-23)18-16-9-7-5-2/h21-23H,4-20H2,1-3H3/t21-,22+,23-/m0/s1 |
Clé InChI |
YRSNYDYAKZWXEO-ZRBLBEILSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)OCOC |
SMILES canonique |
CCCCCCCCCCCC(CC1C(O1)CCCCCC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


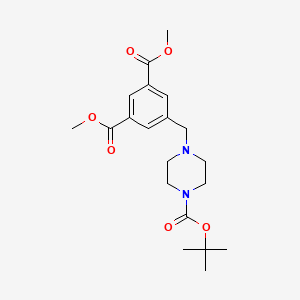

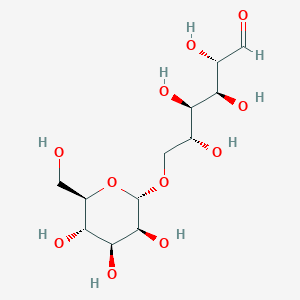
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
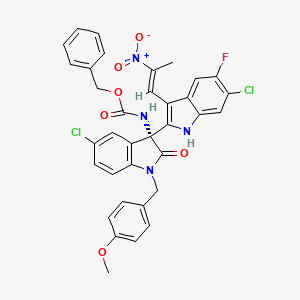
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
